MURINE CMV PP 89 (168-176)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Murine CMV PP 89 (168-176) is a peptide fragment derived from the murine cytomegalovirus (CMV) protein pp89. This peptide is recognized by CD8+ T lymphocytes and is presented by the H-2 Ld molecule. It plays a crucial role in the immune response against murine CMV infections and has been employed in vaccine development .
Méthodes De Préparation
Murine CMV PP 89 (168-176) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for Murine CMV PP 89 (168-176) is Tyr-Pro-His-Phe-Met-Pro-Thr-Asn-Leu . The synthesis process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Deprotection: The temporary protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Analyse Des Réactions Chimiques
Murine CMV PP 89 (168-176) can undergo various chemical reactions, including:
Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and the nature of the peptide .
Applications De Recherche Scientifique
Murine CMV PP 89 (168-176) has several scientific research applications:
Immunology: It is used to study the immune response to CMV infections in mice.
Vaccine Development: The peptide has been employed in the development of vaccines against murine CMV.
Pharmaceutical Testing: High-purity Murine CMV PP 89 (168-176) is used as a reference standard in pharmaceutical testing.
Mécanisme D'action
Murine CMV PP 89 (168-176) exerts its effects by being presented to CD8+ T lymphocytes by the H-2 Ld molecule. This presentation triggers an immune response, leading to the activation and proliferation of CD8+ T cells that target and destroy infected cells. The peptide’s molecular targets include the T cell receptor (TCR) on CD8+ T cells and the H-2 Ld molecule on antigen-presenting cells .
Comparaison Avec Des Composés Similaires
Murine CMV PP 89 (168-176) can be compared with other immunodominant peptides derived from viral proteins. Similar compounds include:
Human CMV pp65 (495-503): A peptide derived from the human cytomegalovirus protein pp65, recognized by CD8+ T cells in humans.
Epstein-Barr Virus (EBV) BMLF1 (280-288): A peptide derived from the EBV protein BMLF1, recognized by CD8+ T cells in humans.
Murine CMV PP 89 (168-176) is unique in its specific recognition by CD8+ T cells in mice and its role in murine CMV infections .
Activité Biologique
Murine Cytomegalovirus (MCMV) is a significant model for studying cytomegalovirus infections and their immunological responses. The peptide sequence PP 89 (168-176), also known as YPHFMPTNL, is a critical epitope derived from the immediate-early protein 1 (IE1) of MCMV. This epitope plays a crucial role in the activation of CD8+ T cells, which are essential for controlling MCMV replication and mediating immune responses.
Biological Significance of PP 89 (168-176)
The biological activity of the PP 89 (168-176) peptide is primarily associated with its ability to elicit strong cytotoxic T lymphocyte (CTL) responses. Studies have demonstrated that this epitope is recognized by CD8+ T cells, leading to the production of cytokines such as IFN-γ and TNF-α, which are pivotal in antiviral immunity.
Key Findings:
- CTL Activation: In BALB/c mice immunized with plasmid constructs expressing pp89, approximately 5% of the CD8+ T cells were specific for the IE1 peptide 168-176, highlighting its dominance as a CTL epitope during MCMV infection .
- Granzyme B Expression: Research indicates that pp89-specific CD8+ T cells exhibit granzyme B expression, which correlates with their cytotoxic potential during both acute and latent phases of infection. This expression was notably higher in liver and lung tissues compared to other sites .
- Long-term Memory Responses: Following MCMV infection, pp89-specific CD8+ T cells demonstrated sustained memory characteristics, maintaining their functionality over extended periods post-infection .
The immunogenicity of the pp89 epitope is attributed to several mechanisms:
- Cytokine Production: Upon recognition of the pp89 peptide presented by MHC class I molecules, CD8+ T cells produce key cytokines that enhance the antiviral response.
- Cytotoxic Activity: The granzyme B released by activated CTLs facilitates the apoptosis of infected cells, thereby controlling viral replication.
- Memory Formation: The ability of pp89-specific T cells to persist and respond upon re-exposure to the antigen is crucial for long-term immunity against MCMV.
Table 1: Immune Response Characteristics of pp89-Specific CD8+ T Cells
Parameter | Acute Phase (Day 8) | Latent Phase (Day 120) | Long-term Memory (1 Year Post-Infection) |
---|---|---|---|
Granzyme B Expression (%) | High | Moderate | Low |
IFN-γ Production (%) | High | Moderate | Low |
Cytotoxic Activity | High | Moderate | Low |
Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
In a study investigating the role of MCMV in EAE development, BALB/c mice infected with MCMV exhibited increased susceptibility to EAE when subsequently challenged with myelin oligodendrocyte glycoprotein (MOG). The presence of pp89-specific CD8+ T cells was correlated with enhanced disease severity, illustrating the dual role of these T cells in both protective immunity and potential autoimmunity .
Conclusions
The murine CMV pp89 (168-176) epitope is integral to understanding the immune response against viral infections. Its capacity to activate CTLs and induce long-lasting memory responses underscores its potential as a target for vaccine development against CMV and related viruses. Ongoing research continues to explore its applications in immunotherapy and vaccine strategies.
Future Directions
Further studies are needed to elucidate the precise mechanisms by which pp89-specific CD8+ T cells mediate their effects during both acute and chronic phases of MCMV infection. Additionally, exploring the interactions between these T cells and other immune components may provide insights into enhancing vaccine efficacy against CMV.
Propriétés
Numéro CAS |
127902-44-7 |
---|---|
Formule moléculaire |
C53H74N12O13S |
Poids moléculaire |
1119.306 |
Nom IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H74N12O13S/c1-29(2)22-40(53(77)78)62-47(71)39(26-43(55)68)61-50(74)44(30(3)66)63-49(73)42-13-9-20-65(42)52(76)36(18-21-79-4)58-45(69)37(24-31-10-6-5-7-11-31)59-46(70)38(25-33-27-56-28-57-33)60-48(72)41-12-8-19-64(41)51(75)35(54)23-32-14-16-34(67)17-15-32/h5-7,10-11,14-17,27-30,35-42,44,66-67H,8-9,12-13,18-26,54H2,1-4H3,(H2,55,68)(H,56,57)(H,58,69)(H,59,70)(H,60,72)(H,61,74)(H,62,71)(H,63,73)(H,77,78)/t30-,35+,36+,37+,38+,39+,40+,41+,42+,44+/m1/s1 |
Clé InChI |
XDUOMLLROMEGDY-CUQWJTNVSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.